molecular formula C20H13I B371600 3-Iodo-4-phenylphenanthrene

3-Iodo-4-phenylphenanthrene

Cat. No.: B371600
M. Wt: 380.2g/mol
InChI Key: NZLGZPHDDSOULT-UHFFFAOYSA-N
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Description

3-Iodo-4-phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene core substituted with an iodine atom at position 3 and a phenyl group at position 3. The phenanthrene scaffold confers rigidity and extended π-conjugation, while the iodine and phenyl substituents modulate electronic properties and reactivity. This compound is of interest in materials science, particularly for applications in organic electronics (e.g., OLEDs, conductive polymers) and as a precursor in cross-coupling reactions due to the iodine atom’s utility in Suzuki, Ullmann, or Stille couplings .

Properties

Molecular Formula

C20H13I

Molecular Weight

380.2g/mol

IUPAC Name

3-iodo-4-phenylphenanthrene

InChI

InChI=1S/C20H13I/c21-18-13-12-16-11-10-14-6-4-5-9-17(14)19(16)20(18)15-7-2-1-3-8-15/h1-13H

InChI Key

NZLGZPHDDSOULT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=CC3=C2C4=CC=CC=C4C=C3)I

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=C2C4=CC=CC=C4C=C3)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Effects

The table below summarizes key structural and functional differences between 3-Iodo-4-phenylphenanthrene and analogous compounds:

Compound Core Structure Substituents Key Reactivity/Applications
3-Iodo-4-phenylphenanthrene Phenanthrene Iodo (C3), Phenyl (C4) Cross-coupling, optoelectronic materials
3-Chloro-N-phenyl-phthalimide () Phthalimide Chloro (C3), Phenyl Polymer synthesis (polyimides)
3-Iodo-4-nitrophenol () Phenol Iodo (C3), Nitro (C4) Organic synthesis (pharmaceuticals, dyes)
Key Observations:
  • Halogen Influence : The iodine atom in 3-Iodo-4-phenylphenanthrene offers distinct advantages over chlorine in 3-chloro-N-phenyl-phthalimide. Iodine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in nucleophilic substitutions and facilitate transition metal-mediated couplings, critical for constructing conjugated polymers . Chlorine, while cost-effective, is less reactive in such contexts.
  • In contrast, the nitro group in 3-Iodo-4-nitrophenol is a strong electron-withdrawing group (EWG), directing electrophilic substitutions to specific positions and enabling reduction to amines for pharmaceutical intermediates .

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